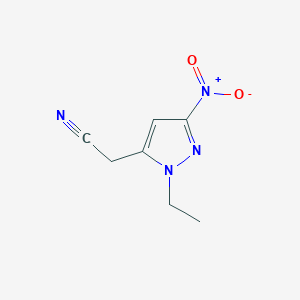
1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as FMPP, is a chemical compound that has been widely used in scientific research. FMPP belongs to the class of piperazine derivatives and is commonly used as a reagent in organic synthesis and medicinal chemistry. This compound has been found to have several biochemical and physiological effects, making it an important tool in various research studies.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. This compound has also been found to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT1B receptors.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its serotonin receptor activity, this compound has been found to inhibit the reuptake of dopamine and norepinephrine, two other neurotransmitters involved in the regulation of mood and behavior. This compound has also been found to have some affinity for the GABA system, although its exact mechanism of action in this system is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It is also relatively stable and has a long shelf life, allowing for long-term storage. However, this compound does have some limitations. Its effects are not fully understood, and it may have off-target effects that could complicate experimental results. Additionally, this compound is a controlled substance in some countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One area of interest is the role of this compound in the treatment of psychiatric disorders such as depression and anxiety. This compound's effects on the serotonin system make it a promising candidate for drug development in this area. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential off-target effects. Finally, this compound could be used as a tool for investigating the role of the GABA system in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
Synthesemethoden
The synthesis of 1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves the reaction of 1-(2-Fluoro-5-methylbenzenesulfonyl)piperazine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-methylbenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been used extensively in scientific research as a tool for investigating various biological processes. One of the key applications of this compound is in the study of the central nervous system. This compound has been found to act as a potent serotonin receptor agonist, making it useful in the study of the serotonin system. It has also been used as a tool for investigating the role of the GABA system in the brain.
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c1-3-6-16-7-9-17(10-8-16)20(18,19)14-11-12(2)4-5-13(14)15/h1,4-5,11H,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANFPZJGTTYMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2419487.png)
![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)
![(E)-2-methyl-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2419491.png)
![Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2419492.png)




![2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2419498.png)





